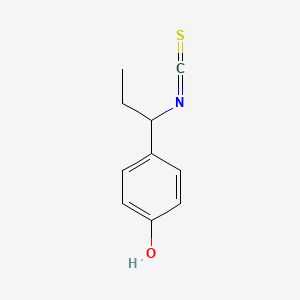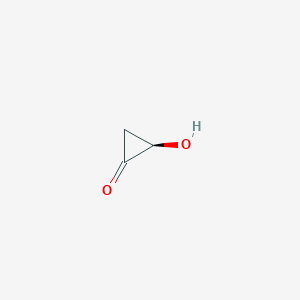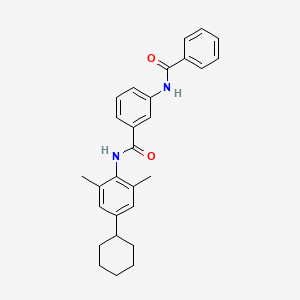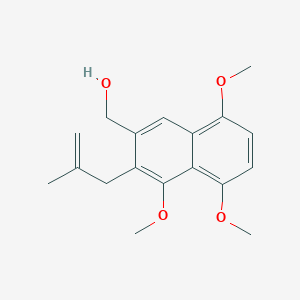
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenemethanol with appropriate reagents to introduce the trimethoxy and propenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .
Aplicaciones Científicas De Investigación
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The trimethoxyphenyl group, in particular, is known to interact with various enzymes and receptors, leading to diverse biological effects. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-: This compound has a similar structure but with a different propenyl group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another naphthalenemethanol derivative with different substituents.
Uniqueness
What sets 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- apart is its specific combination of methoxy and propenyl groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
834867-17-3 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[4,5,8-trimethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C18H22O4/c1-11(2)8-13-12(10-19)9-14-15(20-3)6-7-16(21-4)17(14)18(13)22-5/h6-7,9,19H,1,8,10H2,2-5H3 |
Clave InChI |
QFHUXUFBEPQPDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C2=C(C=CC(=C2C=C1CO)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

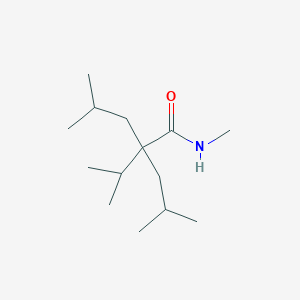
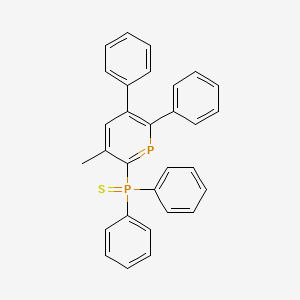
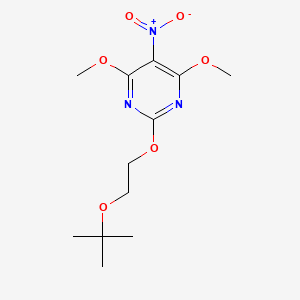
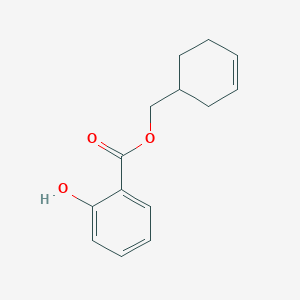
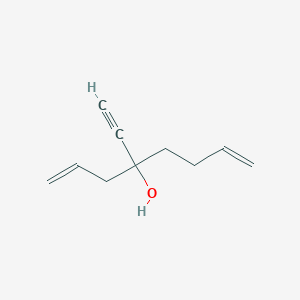
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
